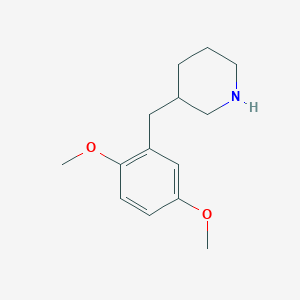

3-(2,5-Dimethoxybenzyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

3-[(2,5-dimethoxyphenyl)methyl]piperidine |

InChI |

InChI=1S/C14H21NO2/c1-16-13-5-6-14(17-2)12(9-13)8-11-4-3-7-15-10-11/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3 |

InChI Key |

OODKWQSYHZYDEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,5 Dimethoxybenzyl Piperidine and Its Analogs

Retrosynthetic Analysis of the 3-(2,5-Dimethoxybenzyl)piperidine Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most apparent disconnection is at the C-C bond between the piperidine (B6355638) ring and the benzyl (B1604629) group. This leads to a 3-halopiperidine or a related electrophilic piperidine precursor and a 2,5-dimethoxybenzyl organometallic reagent. Alternatively, disconnection of the C-N bonds within the piperidine ring points towards strategies involving cyclization of an acyclic amino-aldehyde or amino-ketone precursor. Another approach involves the dearomatization and subsequent functionalization of a pyridine (B92270) ring, which can be a highly efficient route to substituted piperidines. acs.org

Classical Synthetic Routes to Piperidine Scaffolds

The construction of the piperidine ring is a well-established area of organic synthesis, with several classical methods remaining highly relevant.

Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization is a cornerstone of piperidine synthesis. nih.gov These reactions typically involve the formation of one or two C-N bonds or a C-C bond to close the six-membered ring. Common strategies include:

Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be used to form a β-ketoester, which can then be converted to a piperidone and subsequently reduced to the corresponding piperidine. dtic.mil

Intramolecular Reductive Amination: An amino group can react with a ketone or aldehyde within the same molecule to form a cyclic imine, which is then reduced in situ to the piperidine. researchgate.net This method is particularly useful for creating substituted piperidines from linear precursors.

Radical Cyclization: Radical-mediated cyclization of unsaturated amines or amides provides another avenue to the piperidine core. nih.govnih.gov These reactions can often be conducted under mild conditions and exhibit good stereoselectivity. nih.gov

Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an imine with a diene is a powerful method for constructing tetrahydropyridine (B1245486) derivatives, which can be readily reduced to piperidines.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming C-N bonds and is highly applicable to the synthesis of piperidines. researchgate.netpearson.com This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the amine. pearson.com For piperidine synthesis, this can be applied in both intramolecular and intermolecular contexts.

In an intermolecular sense, a primary amine can be reacted with a 1,5-dicarbonyl compound, leading to a double reductive amination to form the piperidine ring. Alternatively, a pre-formed piperidone can be reductively aminated at a different position. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.net The choice of reducing agent can be critical for achieving desired selectivity and avoiding side reactions. tandfonline.com

Advanced and Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of 3-substituted piperidines is of paramount importance.

Enantioselective Approaches to 3-Substituted Piperidines

Achieving enantioselectivity in the synthesis of 3-substituted piperidines can be accomplished through several strategies:

Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids, can provide a straightforward route to enantiomerically pure piperidines. For instance, L-glutamic acid has been utilized to synthesize enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in

Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen or another part of the molecule can direct the stereochemical outcome of a key bond-forming reaction. The auxiliary can then be removed in a subsequent step.

Enantioselective Ring Expansion: The ring expansion of smaller chiral rings, such as prolinols, can lead to the formation of optically active 3-substituted piperidines. nih.gov This method often proceeds through an aziridinium (B1262131) intermediate. nih.gov

Enzymatic Resolutions and Desymmetrization: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. Alternatively, enzymes can be used to desymmetrize a meso-compound, introducing chirality. youtube.com

Asymmetric Catalysis in Benzylpiperidine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules. frontiersin.orgepfl.ch In the context of 3-benzylpiperidine (B85744) synthesis, several catalytic asymmetric methods have been developed:

Asymmetric Hydrogenation: The hydrogenation of a tetrahydropyridine precursor with a chiral catalyst can provide enantiomerically enriched piperidines. Rhodium and iridium-based catalysts with chiral phosphine (B1218219) ligands are commonly employed for this purpose. acs.org

Asymmetric [4+2] Annulation: Chiral phosphines can catalyze the enantioselective [4+2] annulation of imines with allenes to produce chiral piperidine derivatives. nih.gov

Asymmetric Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines has been developed to synthesize 3-substituted tetrahydropyridines with high enantioselectivity. acs.orgorganic-chemistry.orgnih.gov These intermediates can then be reduced to the corresponding chiral piperidines. acs.orgnih.gov This method has been successfully applied to the formal synthesis of bioactive molecules like Preclamol and Niraparib. acs.orgnih.gov

Chemoenzymatic Cascades: The combination of chemical catalysis and biocatalysis in a one-pot reaction has been shown to be an effective strategy for the asymmetric synthesis of α-benzyl cyclic ketones, which are valuable precursors for chiral piperidines. nih.gov

Diastereoselective Synthesis of this compound

While specific literature detailing the diastereoselective synthesis of this compound is not abundant, general methods for the diastereoselective synthesis of 2,3,6-trisubstituted and other polysubstituted piperidines can be adapted. nih.gov These methods often rely on controlling the stereochemistry during the formation of the piperidine ring or through the manipulation of existing stereocenters.

One such approach involves a nitro-Mannich reaction followed by a ring-closure condensation to construct the piperidine ring. nih.gov In this method, the relative stereochemistry between the C-2 and C-3 positions can be controlled through either kinetic protonation of a nitronate intermediate or by equilibration of the nitro group under thermodynamic control. nih.gov Further stereocontrol at other positions, such as C-6, can be achieved using various imine reduction techniques. nih.gov For instance, the use of triacetoxyborohydride (B8407120) for iminium ion reduction typically establishes a cis-relationship between the C-2 and C-6 substituents, whereas a trans-relationship can be obtained through triethylsilane/TFA acyliminium ion reduction or Lewis acid-catalyzed imine reduction with lithium aluminum hydride. nih.gov

Another powerful strategy for the enantioselective synthesis of 3-substituted piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.govacs.orgorganic-chemistry.org This method utilizes arylboronic acids and a pyridine derivative to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnnih.govacs.orgorganic-chemistry.org Subsequent reduction of the tetrahydropyridine affords the desired enantioenriched 3-substituted piperidine. snnu.edu.cnnih.govacs.orgorganic-chemistry.org This approach has been successfully applied to the synthesis of various biologically active piperidines. snnu.edu.cnnih.govacs.org

Intramolecular aza-Michael cyclizations have also emerged as a robust method for the asymmetric synthesis of substituted piperidines. whiterose.ac.uk Organocatalysts, such as chiral phosphoric acids, have been effectively used to catalyze the aza-Michael reaction of N-tethered alkenes, leading to the formation of enantiomerically enriched piperidine derivatives. whiterose.ac.uk The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to achieve high yields and enantioselectivities. whiterose.ac.uk

Functionalization Strategies for the Benzyl Moiety

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.orgorganic-chemistry.org In the case of the 2,5-dimethoxybenzyl group, the methoxy (B1213986) groups can act as directing metalation groups (DMGs), facilitating deprotonation at the ortho position by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of substituents. The strength of the directing group influences the efficiency of the metalation, with methoxy groups being considered moderate DMGs. organic-chemistry.org When two DMGs are present on the aromatic ring, their relative positions and directing abilities will determine the site of metalation. baranlab.org

Cross-coupling reactions offer another versatile approach to functionalize the benzyl moiety. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst. For instance, a halogenated derivative of the 2,5-dimethoxybenzyl group could be subjected to Suzuki, Stille, or other cross-coupling reactions to introduce new carbon-carbon bonds.

Halogenation of the 2,5-dimethoxybenzyl moiety provides a handle for further functionalization. scbt.com The electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution, and the position of halogenation will be directed by these substituents. The resulting aryl halides are valuable intermediates for a variety of transformations, including cross-coupling reactions as mentioned above, as well as nucleophilic aromatic substitution and the formation of organometallic reagents. The reactivity of halogenated compounds can be influenced by the nature of the halogen and the other substituents present on the aromatic ring. scbt.com For example, the presence of multiple methoxy groups can increase the reactivity and potentially decrease the stability of benzyl halide derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of piperidines is an area of growing interest. nih.govnih.govresearchgate.net This includes the development of more atom-economical reactions, the use of less hazardous reagents and solvents, and the design of more energy-efficient processes.

One green approach involves the use of water as a solvent for intramolecular cyclization reactions to form piperidinols. nih.gov Multicomponent reactions, which allow for the formation of multiple bonds in a single step, also represent a key green chemistry strategy. For instance, a one-pot multicomponent synthesis of polysubstituted tetrahydropyridines has been developed using a catalytic amount of zirconium tetrachloride. researchgate.net

Furthermore, the development of synthetic routes that utilize bio-renewable starting materials is a central tenet of green chemistry. For example, a method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been reported. rsc.org While not directly applicable to this compound, this work highlights the potential for developing greener syntheses of piperidine derivatives from sustainable sources. In the context of solid-phase peptide synthesis, which can involve piperidine, alternative bases to piperidine, such as 3-(diethylamino)propylamine (B94944) (DEAPA), have been explored to create greener protocols. rsc.org

Spectroscopic and Chromatographic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the integration would reveal the ratio of protons of each type.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The 2,5-dimethoxybenzyl group has three protons on the aromatic ring. Their chemical shifts would be expected in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern would lead to specific splitting patterns.

Methoxy (B1213986) Protons: Two sharp singlets would be expected for the two methoxy groups (-OCH₃), likely in the range of δ 3.7-4.0 ppm.

Piperidine (B6355638) and Benzyl (B1604629) Protons: The protons on the piperidine ring and the benzylic methylene (B1212753) group (-CH₂-) would show complex multiplets in the upfield region of the spectrum. The exact chemical shifts and multiplicities would depend on the conformation of the piperidine ring and the stereochemistry at the C3 position.

¹³C NMR spectroscopy would indicate the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: Six signals would be anticipated for the aromatic carbons, with the two carbons bearing the methoxy groups shifted significantly downfield.

Methoxy Carbons: Two signals for the methoxy carbons would be expected around δ 55-60 ppm.

Piperidine and Benzyl Carbons: Signals for the five carbons of the piperidine ring and the benzylic carbon would appear in the aliphatic region of the spectrum.

A hypothetical data table for the expected 1D NMR signals is presented below.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.7 - 7.2 | 110 - 130 |

| C-OCH₃ | - | 150 - 160 |

| OCH₃ | 3.8 (s, 6H) | 55 - 60 |

| Benzyl CH₂ | 2.5 - 2.8 (m) | 35 - 45 |

| Piperidine CH | 1.5 - 3.2 (m) | 25 - 60 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of the protons in the piperidine ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the benzyl group to the piperidine ring and for assigning the quaternary aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This would be instrumental in determining the relative stereochemistry at the C3 position of the piperidine ring and the conformation of the molecule.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₄H₂₁NO₂). This is a critical step in confirming the identity of the compound.

MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable information about the compound's structure.

Expected Fragmentation Pathways:

Loss of the benzyl group: Cleavage of the bond between the piperidine ring and the benzyl group would be a likely fragmentation pathway, leading to a prominent fragment ion corresponding to the 2,5-dimethoxybenzyl cation and the piperidine radical cation.

Fragmentation of the piperidine ring: The piperidine ring could undergo characteristic ring-opening fragmentations.

Loss of methoxy groups: Loss of a methyl group (CH₃) or a methoxy radical (•OCH₃) from the dimethoxybenzyl moiety would also be expected.

A hypothetical table of major expected fragments is shown below.

| m/z | Possible Fragment |

| 235.1572 | [M]⁺ (Molecular Ion) |

| 151.0759 | [C₉H₁₁O₂]⁺ (2,5-dimethoxybenzyl cation) |

| 84.0813 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Expected IR and Raman Spectral Features:

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

N-H stretching: If the piperidine nitrogen is secondary, a characteristic N-H stretching band would be expected in the region of 3300-3500 cm⁻¹.

C=C stretching: Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ region.

C-O stretching: Strong C-O stretching bands for the methoxy groups would be prominent in the 1000-1300 cm⁻¹ region.

C-N stretching: C-N stretching vibrations would be found in the fingerprint region (typically 1000-1250 cm⁻¹).

A summary of expected vibrational bands is provided in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman |

| N-H stretch | 3500 - 3300 | IR |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| C-O stretch (ether) | 1250 - 1000 | IR |

| C-N stretch | 1250 - 1000 | IR |

Chromatographic Methods for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the routine analysis and purification of 3-(2,5-Dimethoxybenzyl)piperidine. A reverse-phase HPLC method is typically favored for compounds of this nature, offering excellent resolution and sensitivity. The method development process involves the optimization of several key parameters to achieve efficient separation of the target compound from any impurities or starting materials.

A typical HPLC method for the analysis of a piperidine derivative like this compound would utilize a C18 column, which provides a non-polar stationary phase suitable for the retention of such molecules. The mobile phase composition is a critical factor, and a gradient elution is often employed to ensure the effective separation of compounds with varying polarities. A common mobile phase combination consists of an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) to improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol. The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more non-polar compounds.

Detection is most commonly performed using a UV-Vis detector, as the benzene (B151609) ring in the 2,5-dimethoxybenzyl moiety provides strong chromophores. The selection of an appropriate detection wavelength, typically around the absorbance maxima of the compound (e.g., 210, 254, or 280 nm), is crucial for achieving high sensitivity. nih.gov The flow rate is optimized to balance analysis time with separation efficiency, with typical rates falling in the range of 0.8 to 1.5 mL/min. nih.govgoogle.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | Agilent Technologies 1260/1290 Infinity II or similar |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) or equivalent |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical but representative HPLC method based on common practices for the analysis of similar piperidine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

During the synthesis of this compound, volatile intermediates may be formed. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the identification and quantification of these volatile species. The high separation efficiency of gas chromatography combined with the structural information provided by mass spectrometry makes it an invaluable tool for reaction monitoring and impurity profiling.

For GC-MS analysis, it is often necessary to derivatize the analytes to increase their volatility and improve their chromatographic behavior. In the context of piperidine synthesis, intermediates may contain reactive functional groups that can be derivatized. For instance, any unreacted piperidine or related volatile amines can be converted into less polar and more volatile derivatives, such as perfluoroacyl derivatives, which also enhances their detectability. whiterose.ac.uk

The GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature program is optimized to ensure the separation of all volatile components in the sample. The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" that can be compared against spectral libraries for identification.

Table 2: Representative GC-MS Method Parameters for the Analysis of Volatile Intermediates

| Parameter | Condition |

| Instrument | Agilent GC-MS system or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

Note: This table illustrates a general GC-MS method that could be adapted for the analysis of volatile intermediates in the synthesis of this compound.

Stereochemical Investigations of 3 2,5 Dimethoxybenzyl Piperidine

Enantiomeric Resolution Techniques

The separation of the racemic mixture of 3-(2,5-dimethoxybenzyl)piperidine into its individual enantiomers is a crucial step for studying their distinct properties. This is typically achieved through chiral chromatography and diastereomeric salt formation.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for determining the enantiomeric excess (ee) of a chiral compound. uma.esheraldopenaccess.us These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.cznih.gov The determination of enantiomeric excess is vital for quality control in the synthesis of single-enantiomer pharmaceuticals. heraldopenaccess.us

For the analysis of piperidine (B6355638) derivatives, cellulose-based chiral stationary phases, such as Chiralcel OD and Chiralcel OJ, have proven effective in resolving racemic mixtures. nih.gov The separation mechanism often relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, driven by interactions like hydrogen bonding and π-π stacking. nih.gov In the absence of pure enantiomer standards, chiral HPLC coupled with detectors like circular dichroism (CD) or mass spectrometry (MS) can be employed for quantification. heraldopenaccess.us

Table 1: Chiral Chromatography Parameters for Piperidine Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | Chiral Stationary Phases (e.g., cellulose-based) nih.gov | Chiral Stationary Phases (e.g., derivatized cyclodextrins) gcms.cznih.gov |

| Mobile Phase | Normal phase (e.g., hexane/dioxane) nih.gov or reverse phase uma.es | Inert carrier gas (e.g., helium, nitrogen) |

| Detection | UV, Fluorescence, Circular Dichroism (CD) uma.esheraldopenaccess.us | Flame Ionization Detector (FID), Mass Spectrometry (MS) nih.gov |

| Principle | Differential interaction with the chiral stationary phase leading to separation. nih.gov | Differential partitioning between the gas and chiral stationary phases. gcms.cz |

Diastereomeric Salt Formation for Chiral Separation

A classic and widely used method for resolving racemic mixtures is the formation of diastereomeric salts. google.comrsc.org This technique involves reacting the racemic base, such as this compound, with a chiral resolving agent, typically a chiral acid like tartaric acid or its derivatives. google.comnih.gov The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.comrsc.org

The choice of resolving agent and solvent is critical for successful separation. google.com For instance, dibenzoyl-L-tartaric acid has been used to resolve piperidine derivatives. google.com The process often involves heating the mixture to dissolve the salts and then cooling to allow for the less soluble diastereomer to crystallize. google.comgoogle.com After separation, the desired enantiomer can be liberated from its salt by treatment with a base. google.com

Absolute Configuration Assignment Methodologies

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is essential for understanding its structure-activity relationship.

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. chemrxiv.org For amines like this compound, it is often necessary to form a salt with a heavy atom or a chiral acid to facilitate crystallization and the determination of the absolute stereochemistry. nih.gov The resulting three-dimensional electron density map provides the precise arrangement of atoms in the crystal lattice, unequivocally establishing the absolute configuration. researchgate.netresearchgate.net

Chiroptical Spectroscopy (CD, ORD)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left and right circularly polarized light. nih.govresearchgate.net These techniques are powerful for assigning the absolute configuration of chiral compounds in solution, especially when X-ray quality crystals cannot be obtained. rsc.org The sign and intensity of the Cotton effects in the CD and ORD spectra can be correlated to the stereochemistry of the molecule. nih.govrsc.org For piperidine derivatives, the conformation of the piperidine ring significantly influences the chiroptical properties. rsc.org

Conformational Analysis of the Piperidine Ring and Benzyl (B1604629) Moiety

The piperidine ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric strain. wikipedia.orgias.ac.in The substituents on the piperidine ring can adopt either an axial or equatorial position. wikipedia.org The relative stability of these conformations is influenced by various factors, including steric interactions and electronic effects. d-nb.infonih.gov

Spectroscopic and Computational Approaches

The stereochemical landscape of 3-substituted piperidines is a critical aspect of their chemical and biological character, influencing their conformation and interaction with other molecules. The orientation of the substituent at the C3 position of the piperidine ring, whether axial or equatorial, gives rise to distinct stereoisomers with unique properties. The investigation of these stereoisomers typically involves a combination of spectroscopic techniques and computational modeling.

For many substituted piperidines, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating stereochemistry. Analysis of coupling constants (J values) in the 1H NMR spectrum can provide detailed information about the dihedral angles between protons, which in turn helps to determine the relative configuration and the preferred conformation of the piperidine ring. rsc.org For instance, the magnitude of the coupling between the proton at C3 and the adjacent protons on C2 and C4 can indicate whether the benzyl group is in an axial or equatorial position. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between atoms, offering further confirmation of the stereochemical arrangement.

Computational modeling, including methods like Density Functional Theory (DFT), serves as a powerful complementary approach. nih.gov These computational studies can predict the relative energies of different stereoisomers and their conformers, providing insights into their stability and population distribution. For instance, computational analyses of various piperidine derivatives have been used to predict their three-dimensional shapes and principal moments of inertia, which are crucial for understanding their potential as fragments in drug discovery. nih.gov Such models can also predict spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments.

Interactive Data Table: General Spectroscopic Data for Substituted Piperidines

| Technique | General Observations for Substituted Piperidines | Potential Application for this compound |

| 1H NMR | Chemical shifts and coupling constants of piperidine ring protons are sensitive to substituent orientation (axial vs. equatorial). | Determination of the preferred conformation (chair, boat, twist-boat) and the orientation of the 2,5-dimethoxybenzyl group. |

| 13C NMR | Chemical shifts of piperidine ring carbons, particularly C2, C3, and C4, are influenced by the stereochemistry of the substituent. | Confirmation of the carbon skeleton and providing further evidence for the stereochemical assignment. |

| Infrared (IR) Spectroscopy | Characteristic N-H and C-H stretching and bending vibrations. Aromatic C-H and C=C stretching from the benzyl group. | Confirmation of functional groups present in the molecule. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, which can help in confirming the molecular formula. | Determination of the molecular mass and aiding in structural elucidation through analysis of fragmentation. |

Influence of Stereochemistry on Molecular Interactions

The stereochemistry of substituted piperidines plays a pivotal role in their interactions with biological targets, such as receptors and enzymes. The specific three-dimensional arrangement of atoms in a molecule determines its ability to fit into a binding site and engage in the necessary intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For many biologically active piperidine derivatives, a significant difference in activity is observed between different stereoisomers. For example, in studies of piperidine-based renin inhibitors, the stereochemistry at the 3 and 5 positions of the piperidine ring was found to be crucial for high inhibitory activity. nih.gov Computational modeling in such studies often reveals that only one stereoisomer can adopt the correct conformation to form key hydrogen bonds and hydrophobic interactions within the active site of the enzyme. nih.gov

In the context of receptor binding, the stereochemical orientation of substituents on the piperidine ring can dictate the affinity and selectivity of a ligand. Research on opioid receptor ligands has shown that the receptor can distinguish between enantiotopic edges of the piperidine ring, leading to significant differences in potency between enantiomers. nih.gov Similarly, for antagonists of the P2Y14 receptor, the conformation of the piperidine ring, influenced by bridging moieties, was found to affect receptor affinity. nih.gov This highlights that even subtle changes in the three-dimensional structure can have a profound impact on molecular recognition.

Computational Chemistry and Molecular Modeling Studies of 3 2,5 Dimethoxybenzyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation (or its density-based equivalent) for a given arrangement of atoms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net It is often employed to analyze electronic characteristics like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the energy gap between them, and molecular electrostatic potentials (MEPs). researchgate.netresearchgate.net For derivatives of dimethoxybenzene, DFT calculations have been used to demonstrate their thermodynamic stability, which is a significant advantage for pharmaceutical applications. researchgate.net

The electronic structure of 3-(2,5-Dimethoxybenzyl)piperidine can be analyzed to predict its reactivity. The HOMO and LUMO are crucial in determining how the molecule interacts with other species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the piperidine (B6355638) ring would be expected to be regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms would be areas of positive potential (electrophilic sites). nih.gov

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity and stability. nih.govresearchgate.net These descriptors are valuable for understanding the potential toxicity and interaction of the molecule with biological systems. researchgate.net

Table 1: Key Electronic and Reactivity Parameters from DFT

| Parameter | Significance for this compound |

|---|---|

| E_HOMO | Indicates the energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability. |

| E_LUMO | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies, indicating chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Harder molecules are less reactive. |

| Electronegativity (χ) | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons; indicates its electrophilic character. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites prone to nucleophilic and electrophilic attack. researchgate.net |

This table is illustrative and actual values would require specific DFT calculations for the compound.

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data beyond fundamental physical constants. These methods are used to calculate the energies of different spatial arrangements of a molecule, known as conformers. For a flexible molecule like this compound, which has multiple rotatable bonds (the bond connecting the benzyl (B1604629) and piperidine moieties and the bonds of the methoxy groups), determining the relative energies of its various conformers is essential.

Identifying the lowest-energy conformers is critical because they represent the most probable shapes the molecule will adopt. This information is a prerequisite for meaningful molecular dynamics simulations and docking studies, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations are invaluable for sampling the conformational space of flexible molecules like this compound in a simulated environment, such as in a solvent like water. nih.govnih.gov

The process involves generating an initial structure and then calculating the forces on each atom and integrating Newton's laws of motion to model the molecule's dynamic behavior. nih.gov This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. biorxiv.orgresearchgate.net For molecules with many rotatable bonds, standard MD can sometimes be limited in its ability to sample all relevant conformations. In such cases, enhanced sampling techniques or accelerated molecular dynamics can be employed to more extensively profile the free energy landscape. nih.gov Understanding the conformational dynamics is crucial, as the ability of a molecule to adapt its shape can be key to its interaction with a biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design.

For this compound, molecular docking could be used to predict how it binds to various biological macromolecules, such as enzymes or receptors. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. chemrevlett.com

A docking study on the related compound 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, an inhibitor of acetylcholinesterase (AChE), predicted that it spans the binding cavity of the enzyme. nih.gov It was suggested that the piperidine's ammonium (B1175870) group interacts with Trp84 and Phe330, while the dimethoxy-containing indanone moiety interacts with Tyr70 and Trp279. nih.gov Similarly, for this compound, one could expect the protonated piperidine nitrogen to form hydrogen bonds or cation-π interactions, and the dimethoxybenzyl group to engage in hydrophobic and van der Waals interactions within a receptor's active site. nih.govresearchgate.net

Table 2: Hypothetical Binding Interactions for this compound

| Ligand Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Example) |

|---|---|---|

| Piperidine Ring (protonated) | Hydrogen Bonding, Cation-π Interaction | Aspartic Acid (Asp), Glutamic Acid (Glu), Tryptophan (Trp), Tyrosine (Tyr) |

| 2,5-Dimethoxy Groups | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Benzyl Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu) |

This table represents plausible interactions. The specific residues and interaction types would depend on the actual protein target.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov The this compound structure can serve as a template or starting point for a virtual screening campaign.

In such a campaign, a large database of compounds would be computationally docked into the binding site of a selected protein target. The compounds would be ranked based on their docking scores and predicted binding modes. This process allows for the rapid identification of novel analogs that might have improved affinity, selectivity, or other pharmacokinetic properties compared to the original scaffold. nih.gov By exploring variations in the substitution pattern on both the piperidine and benzyl rings, researchers can build a structure-activity relationship (SAR) to guide the synthesis of more potent and specific molecules. nih.govunisi.it

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, utilized when the three-dimensional structure of the biological target is unknown. This approach involves identifying the common chemical features of a set of active compounds and their spatial arrangement to construct a model, or pharmacophore. This model then serves as a template to design new molecules with potentially similar or improved biological activity.

Despite the established utility of this methodology, there is no specific literature detailing the development of a pharmacophore model for this compound. Such a study would typically involve:

Conformational Analysis: Determining the possible three-dimensional shapes of the molecule.

Feature Identification: Pinpointing key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Model Generation and Validation: Creating and testing the predictive ability of the pharmacophore model.

Without such studies, data tables illustrating pharmacophoric features, their geometric constraints, or the statistical validation of any derived models for this compound cannot be generated.

In Silico Prediction of Potential Target Interaction Profiles

In silico target prediction tools are computational methods that predict the likely biological targets of a compound by comparing its structural and physicochemical properties to databases of known ligands and their targets. This approach can provide valuable insights into a compound's potential therapeutic uses and its possible off-target effects.

A comprehensive search for in silico target prediction studies specifically for this compound has not yielded any dedicated research articles or database entries with predicted interaction profiles. A typical in silico screening would generate a list of potential protein targets, often ranked by a probability or score, which would then require experimental validation.

The absence of such data in the scientific literature prevents the compilation of a data table of predicted targets for this specific compound. While it is possible to submit the structure of this compound to publicly available prediction servers, the results would be purely predictive and would not constitute a summary of existing research findings as required.

Mechanistic Investigations in Synthesis and Biological Interaction

Elucidation of Reaction Mechanisms in the Synthesis of 3-(2,5-Dimethoxybenzyl)piperidine Derivatives

Kinetic Studies and Reaction Pathway Analysis

The synthesis of related piperidine (B6355638) structures often involves cyclization reactions. For example, electroreductive cyclization of an imine with a terminal dihaloalkane has been shown to be an effective method for synthesizing piperidine derivatives. beilstein-journals.org The mechanism involves the initial reduction of the imine to form a radical anion, followed by a nucleophilic attack on the dihaloalkane and a subsequent one-electron reduction to form an anion intermediate that cyclizes. beilstein-journals.org

Identification of Key Intermediates and Transition States

The identification of key intermediates and the characterization of transition states are fundamental to a deep understanding of reaction mechanisms. In the synthesis of N-(hetero)arylpiperidines, Zincke imine intermediates have been identified as crucial for the ring-opening and ring-closing approach. nih.govresearchgate.net This strategy allows for the generation of pyridinium (B92312) salts from various substituted pyridines, which then undergo reactions to form the desired piperidine derivatives. nih.gov

Computational chemistry, in conjunction with experimental data, is a powerful tool for modeling transition states. For instance, in the iridium-catalyzed hydrogenation of bis(arylidene)piperazine-2,5-diones, a proposed mechanism suggests that the iridium complex transfers to the second alkene after the first reduction, influencing the stereochemical outcome. csu.edu.auchemrxiv.org Similar mechanistic considerations, including the stability of carbocation or radical intermediates, are critical in predicting the regioselectivity and stereoselectivity of reactions leading to this compound.

Role of Catalysts and Reagents in Stereocontrol

Catalysts and reagents are instrumental in controlling the stereochemistry of piperidine synthesis. nih.gov The choice of catalyst can significantly influence the enantioselectivity and diastereoselectivity of the reaction. For example, gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

In the context of stereocontrol, the hydrogenation of substituted pyridines to piperidines is a common strategy. The use of specific catalysts, such as palladium on carbon, can influence the cis/trans isomer ratio of the resulting piperidine. tuodaindus.com For the synthesis of specific diastereomers of substituted pipecolinates, diastereoselective lithiation followed by trapping has been employed. whiterose.ac.uk The choice of protecting groups, such as N-Boc, can also direct the stereochemical outcome by influencing the conformation of the piperidine ring during the reaction. whiterose.ac.uk

Investigation of Molecular Mechanisms of Interaction with Biological Targets (In Vitro/Preclinical Focus)

Derivatives of this compound have been investigated for their interactions with various biological targets, primarily in in vitro and preclinical settings. These studies are crucial for understanding their potential therapeutic effects.

Enzyme Inhibition Kinetics and Mechanism of Action

Piperidine derivatives have been explored as inhibitors of various enzymes. For instance, certain piperidine-based compounds have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. nih.govmdpi.com Enzyme inhibition kinetics studies, such as determining the IC50 values and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), are essential for characterizing these interactions.

For example, a study on benzimidazole-based pyrrole/piperidine hybrids identified compounds with potent inhibitory activity against both AChE and BuChE. mdpi.com Molecular docking studies can further elucidate the binding mode of these inhibitors within the active site of the enzyme. nih.gov In the case of AChE, inhibitors may interact with key residues in the catalytic or peripheral anionic sites. nih.gov Similarly, piperidine derivatives have been investigated as renin inhibitors, with chemical modifications of different parts of the molecule leading to improved inhibitory activity. nih.gov

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Good to moderate | mdpi.com |

| (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides | Renin | High inhibitory activity | nih.gov |

| 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one | Coactivator-associated arginine methyltransferase 1 (CARM1) | High and selective inhibition | nih.gov |

Structure Activity Relationship Sar Studies of 3 2,5 Dimethoxybenzyl Piperidine Analogs

Systematic Modification of the Piperidine (B6355638) Ring System

The piperidine ring is a foundational component of numerous pharmaceuticals, and its modification is a key strategy in optimizing drug candidates. nih.govmdpi.com Its conformation and the nature of its substituents directly govern interactions with biological targets.

Substituent Effects on Nitrogen and Carbon Atoms

The nitrogen atom of the piperidine ring is a crucial feature, often acting as a basic center that can be protonated under physiological conditions. This positive charge is frequently essential for forming key interactions, such as salt bridges, with acidic residues like glutamate (B1630785) in target proteins. acs.orgthieme-connect.com The nature of the substituent on this nitrogen can significantly modulate activity. For instance, N-demethylation of certain piperidine-based ligands can lead to improved activity at specific transporters like SERT and NET. acs.org However, replacing the N-methyl group with larger phenylalkyl groups can sometimes lead to a loss of activity, suggesting that the size and nature of the N-substituent are critical and target-dependent. acs.org

Substitutions on the carbon atoms of the piperidine ring also play a pivotal role in defining the pharmacological profile. The position of these substituents is often critical; for example, in a series of GLP-1R agonists, a substituent at the 3-position of the piperidine ring resulted in significantly higher potentiation compared to a substituent at the 4-position. thieme-connect.com The introduction of specific functional groups can also enhance activity. In one study of MAO inhibitors, a para-hydroxy substitution on a piperidine ring demonstrated the maximum inhibitory activity. acs.org Furthermore, the stereochemistry of these substitutions is paramount, with the introduction of a chiral center often leading to improved potency by enabling more specific interactions with the target protein. thieme-connect.com

| Modification | Position | Observed Effect on Activity | Example Target/Assay | Reference |

| N-Demethylation | Nitrogen | Improved activity | Monoamine Transporters (SERT, NET) | acs.org |

| N-Phenylalkyl | Nitrogen | Decreased activity | Monoamine Transporters (DAT) | acs.org |

| Morpholine-1-methyl | 3-position | Increased potentiation | GLP-1R Agonism | thieme-connect.com |

| Hydroxyl | 4-position (para) | Increased inhibitory effect | MAO Inhibition | acs.org |

| Chiral Center | Ring Carbon | Improved potency | PCAF Inhibition | thieme-connect.com |

Ring Size and Heteroatom Variations

Altering the heterocyclic core by changing its size or replacing the nitrogen with another heteroatom is a common strategy in medicinal chemistry to fine-tune a compound's properties.

Comparing the piperidine ring with its six-membered analog, piperazine (B1678402), has yielded significant SAR insights. In the context of sigma receptor ligands, the piperidine moiety is often considered a critical structural element. nih.govnih.govacs.org The replacement of a piperidine ring with a piperazine can dramatically alter receptor affinity and selectivity. For example, in one study, a piperidine derivative showed high affinity for the σ1 receptor (Ki = 3.64 nM), whereas its corresponding piperazine analog was significantly less potent (Ki = 1531 nM), highlighting the favorability of the piperidine core for this specific target. nih.govnih.govacs.org However, this is not a universal rule, and in other cases, piperazine-based compounds have shown potent activity. nih.govrsc.org

Variations in ring size have also been explored. Replacing the six-membered piperidine ring with a five-membered pyrrolidine (B122466) ring or a four-membered azetidine (B1206935) ring can significantly impact biological activity. thieme-connect.comacs.org Studies on GLP-1R agonists showed that replacing a 1,3-disubstituted piperidine with either a pyrrolidine or azetidine moiety led to a substantial decrease in activity. thieme-connect.com Conversely, replacing a pyrrolidine with a piperidine in a series of SIK inhibitors resulted in a three-fold increase in activity. acs.org The introduction of another heteroatom, such as oxygen in a morpholine (B109124) ring, has also been investigated. This substitution can improve metabolic stability but may lead to an inactive compound, indicating that the nitrogen atom of the piperidine is essential for the desired biological effect in certain scaffolds. nih.gov

| Ring System | Comparison | Observed Effect on Activity | Example Target/Assay | Reference |

| Piperazine | vs. Piperidine | Drastically reduced affinity | σ1 Receptor | nih.govnih.govacs.org |

| Pyrrolidine | vs. Piperidine | Decreased activity | GLP-1R Agonism | thieme-connect.com |

| Azetidine | vs. Piperidine | Decreased activity | GLP-1R Agonism | thieme-connect.com |

| Piperidine | vs. Pyrrolidine | 3-fold gain of activity | SIK2 Inhibition | acs.org |

| Morpholine | vs. Piperidine | Inactive compound | Anti-Chagas Activity |

Exploration of the 2,5-Dimethoxybenzyl Moiety Modifications

The 2,5-dimethoxybenzyl portion of the molecule is a key hydrophobic and electronic contributor to ligand-receptor interactions. Modifications to this group, including the position of the methoxy (B1213986) groups, other substitutions on the ring, and the linker connecting it to the piperidine, are critical for optimizing activity.

Positional Isomerism of Methoxy Groups

The specific 2,5-substitution pattern of the methoxy groups on the benzyl (B1604629) ring is crucial for the activity of many compounds, including the recently discovered class of 2,5-dimethoxyphenylpiperidines, which are selective 5-HT2A receptor agonists. acs.orgnih.gov The arrangement of these electron-donating groups influences the electron density of the aromatic ring and its ability to engage in specific interactions, such as π-π stacking or hydrogen bonds, with the target receptor.

While direct SAR studies comparing all positional isomers for 3-(benzyl)piperidine are not extensively detailed in the provided context, related research on similar scaffolds provides valuable insights. For instance, studies on N-benzyl-phenethylamines have shown that positional isomers (e.g., 2,3-dimethoxy, 2,6-dimethoxy, 3,5-dimethoxy) can be differentiated analytically, underscoring their distinct physical properties which often translate to different biological activities. researchgate.net In the development of 5-HT2A agonists, it was found that both the 2- and 5-methoxy groups were important for maintaining low intrinsic activity at the related 5-HT2C receptor, thereby ensuring selectivity. acs.org Replacing the 2-methoxy with a 2-ethoxy group, for example, led to a 10-fold decrease in agonist potency at the 5-HT2A receptor. acs.org This indicates that the precise nature and position of these alkoxy groups are finely tuned for optimal receptor interaction.

Substitution Patterns on the Aromatic Ring

Beyond the methoxy groups, adding other substituents to the aromatic ring can further modulate a compound's pharmacological profile. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a significant role. libretexts.orglibretexts.org

Studies on related benzylpiperidine structures show that adding electron-withdrawing groups like halogens (e.g., chlorine, bromine) can result in potent compounds. acs.org In some cases, a strong electron-withdrawing group like a nitro group may halt reactivity altogether, whereas a strong electron-releasing group like a 4-methoxy can sometimes lead to undesired side reactions. nih.gov The number of aromatic rings itself is a factor, with an increased count potentially leading to poorer solubility and other undesirable drug-like properties. nih.gov

| Substituent Type | Position | Observed Effect on Activity | Example Target/Assay | Reference |

| Methoxy (CH₃O) | 2- and 5- | Important for selectivity | 5-HT2A vs 5-HT2C Receptors | acs.org |

| Ethoxy (CH₃CH₂O) | 2- | 10-fold decrease in potency | 5-HT2A Receptor Agonism | acs.org |

| Halogens (Cl, Br) | 5- (on thiophene) | Potent, selective inhibition | MAO-B Inhibition | acs.org |

| Cyano (CN) | 3- | Potent inhibition | MAO-A and MAO-B | nih.gov |

| Alkyl (e.g., CH₃) | Various | Generally activating | General Electrophilic Substitution | libretexts.org |

Linker Variations Between Piperidine and Benzyl Groups

The methylene (B1212753) (-CH2-) group that connects the piperidine and the dimethoxybenzyl moieties provides specific spacing and flexibility. Modifying this linker is a key strategy for optimizing how the two main pharmacophores are presented to the binding site.

Increasing the length of the alkyl chain linker can have varied effects. In some series, a two-carbon linker between a benzylpiperidine moiety and an amide was found to be optimal for MAO inhibitory activity. acs.org In other cases, lengthening an alkyl chain has been shown to decrease affinity for certain receptors. nih.gov The rigidity of the linker is also a critical factor. Introducing a double bond to create a more rigid linker has been shown to cause a tenfold increase in potency in some anti-trypanosomal agents. In contrast, replacing the piperidine and linker with a more flexible acyclic analog resulted in a complete loss of activity.

The nature of the linker itself can be changed. For instance, incorporating the benzyl group into a more rigid indanone structure, as seen in the development of Donepezil, led to a highly potent acetylcholinesterase inhibitor. nih.gov This demonstrates that constraining the conformation of the benzyl group relative to the piperidine ring can be a highly effective strategy.

Impact of Stereochemistry on Activity Profiles

The presence of a chiral center at the 3-position of the piperidine ring in 3-(2,5-dimethoxybenzyl)piperidine means that it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(2,5-dimethoxybenzyl)piperidine and (S)-3-(2,5-dimethoxybenzyl)piperidine. The spatial arrangement of the benzyl group is different in these enantiomers, which can lead to significant differences in their interaction with biological targets, such as receptors and enzymes. This phenomenon, where enantiomers of a chiral drug exhibit different pharmacological activities, is known as stereoselectivity.

In many cases, one enantiomer is significantly more potent than the other, or the two enantiomers may even have qualitatively different effects. For example, in a series of 3-substituted piperidine analogs acting as triple reuptake inhibitors, the precise 3D orientation of the substituent on the piperidine ring is a key determinant of binding affinity and selectivity for the serotonin (B10506), norepinephrine, and dopamine (B1211576) transporters. nih.gov

The synthesis of enantiomerically pure 3-substituted piperidines is an active area of research, employing methods like asymmetric catalysis to produce specific stereoisomers. acs.org This allows for the detailed pharmacological evaluation of individual enantiomers, a critical step in drug discovery. The general principle is that the three-dimensional structure of a drug molecule must be complementary to the binding site of its biological target. Even a subtle change in the spatial arrangement of a key substituent, such as the 2,5-dimethoxybenzyl group, can dramatically alter this fit, leading to a significant difference in biological activity.

To illustrate the impact of stereochemistry on the activity of 3-substituted piperidine analogs, the following table presents hypothetical comparative data, reflecting typical findings in this class of compounds.

| Compound | Enantiomer | Target Affinity (Ki, nM) |

| Analog A | (R)-enantiomer | 15 |

| (S)-enantiomer | 250 | |

| Analog B | (R)-enantiomer | 500 |

| (S)-enantiomer | 25 |

This table is illustrative and based on general principles of stereoselectivity in 3-substituted piperidine analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, QSAR can be a powerful tool for predicting the activity of newly designed molecules before they are synthesized, thereby saving time and resources.

A QSAR study involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., partial charges).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like k-Nearest Neighbor (kNN) or Genetic Algorithm-Multiple Linear Regression (GA-MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.govresearchgate.net

While a specific QSAR model for this compound analogs is not publicly documented, numerous QSAR studies on other classes of piperidine derivatives have been successfully conducted. For example, 3D-QSAR studies on 1,2,4-triazole (B32235) derivatives containing a piperidine moiety have been used to identify key steric and electrostatic features that influence their anticancer activity. researchgate.net Similarly, QSAR models have been developed for piperidine derivatives with cytotoxic properties, where molecular density and topological indices were found to be important for activity.

The general approach of a QSAR study can be illustrated with a hypothetical model for a series of 3-benzylpiperidine (B85744) analogs. The resulting equation might look like:

pIC50 = c0 + c1logP + c2TPSA + c3*MR

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

MR is the molar refractivity (related to molecular volume).

c0, c1, c2, and c3 are coefficients determined by the regression analysis.

The statistical quality of a QSAR model is assessed by several parameters, as shown in the illustrative table below.

| Parameter | Description | Typical Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² | Cross-validated R² (internal predictive ability) | > 0.5 |

| pred_R² | R² for an external test set (external predictive ability) | > 0.5 |

This table presents typical statistical parameters for a valid QSAR model.

By understanding which descriptors are most influential, medicinal chemists can rationally design new analogs of this compound with potentially improved activity. For instance, if the model indicates that lower lipophilicity is correlated with higher potency, new compounds can be designed with more polar substituents.

Biological Target Interaction Studies in Vitro and Preclinical Models

Ligand-Receptor Interaction Studies (Excluding Clinical Data)

The piperidine (B6355638) scaffold, particularly when substituted with a dimethoxybenzyl group, has been the subject of investigation for its affinity and activity at several key neurotransmitter receptors.

The 2,5-dimethoxyphenylpiperidine structure is a key feature of a novel class of selective serotonin (B10506) 2A receptor (5-HT₂ₐR) agonists. acs.org Investigations into these compounds have revealed potent and selective activity. For instance, the compound LPH-5, which is the (S)-enantiomer of a trifluoromethyl-substituted analogue of 3-(2,5-dimethoxybenzyl)piperidine, has been identified as a potent partial agonist at the 5-HT₂ₐ receptor. mdpi.com This activity was demonstrated with pronounced selectivity over the related 5-HT₂B and 5-HT₂C receptors in various functional assays. mdpi.com

Functional properties of these compounds have been evaluated in cellular assays, such as the Ca²⁺/Fluo-4 assay in stable 5-HT₂ₐR- and 5-HT₂CR-HEK293 cell lines. nih.gov Studies on conformationally restricted analogues show that incorporating the flexible phenethylamine (B48288) side chain of related psychedelic compounds into a piperidine ring significantly impacts potency and selectivity. For example, restricting the chain into a piperidine ring in one analogue, (R)-11, resulted in a 100-fold decrease in agonist potency at both 5-HT₂ₐR and 5-HT₂CR. nih.gov Conversely, its enantiomer, (S)-11, showed only a 4-fold drop in potency at 5-HT₂ₐR while losing measurable agonist efficacy at 5-HT₂CR. nih.gov

Binding affinities determined through radioligand competition assays further confirm these findings. LPH-5 displayed a high affinity for the 5-HT₂ₐR with a Kᵢ value of 1.3 nM, while showing 10-fold lower affinity for 5-HT₂B R and 5-HT₂C R (Kᵢ = 13 nM for both). nih.gov The N-benzyl substitution on related phenethylamines is known to increase binding affinity at serotonergic 5-HT₂ₐ and 5-HT₂C receptors. nih.gov Virtual docking studies suggest the N-benzyl moiety may interact with Phe339(6.51) in the 5-HT₂ₐ receptor binding pocket, which could be a key interaction for this class of agonists. wikipedia.org

Table 1: Serotonin Receptor Interaction Data for Selected 2,5-Dimethoxyphenylpiperidine Analogues

| Compound | Receptor | Assay Type | Result Type | Value (nM) | Reference |

| LPH-5 | 5-HT₂ₐR | Competition Binding | Kᵢ | 1.3 | nih.gov |

| LPH-5 | 5-HT₂B R | Competition Binding | Kᵢ | 13 | nih.gov |

| LPH-5 | 5-HT₂C R | Competition Binding | Kᵢ | 13 | nih.gov |

| (S)-11 | 5-HT₂ₐR | Functional Assay | EC₅₀ | 100 | nih.gov |

| (S)-11 | 5-HT₂C R | Functional Assay | Efficacy | No measurable agonism | nih.gov |

The interaction of this compound specifically with muscarinic receptors is not extensively documented in the reviewed literature. However, studies on broader classes of piperidine derivatives indicate that this chemical scaffold is a common feature in ligands targeting muscarinic receptors. nih.gov For instance, research into piperidinyl piperidine analogues has led to the identification of potent M₂ receptor antagonists with over 100-fold selectivity against the M₁ and M₃ receptor subtypes. nih.gov

Muscarinic receptors (M₁-M₅) are G-protein-coupled receptors that are challenging to target selectively with orthosteric ligands due to a highly conserved binding site. nih.govmdpi.com Radioligand-binding assays are standard methods for determining the affinity (Kᵢ values) and density (Bₘₐₓ values) of compounds at these receptor subtypes. nih.gov While many piperidine-containing compounds have been evaluated, specific binding data for this compound at M₂ and M₃ receptors are not available in the surveyed scientific papers. Both M₂ and M₃ receptors are involved in regulating intestinal smooth muscle contraction. nih.gov The development of subtype-selective antagonists, such as those based on the piperidine structure for the M₂ receptor, is an active area of research. nih.gov

Enzyme Modulation Studies (Excluding Clinical Data)

The modulatory effects of benzylpiperidine derivatives have been explored on several key enzymes involved in neurotransmission and cellular stress responses.

Derivatives featuring the N-benzylpiperidine moiety have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.gov Rational modifications of the drug donepezil, which contains a benzylpiperidine core, have yielded new derivatives with inhibitory activity against both cholinesterases. nih.gov

In one study, a series of N-benzyl-piperidine derivatives (4a-d) were synthesized and evaluated. nih.gov In vitro enzymatic assays demonstrated that compound 4a was the most potent inhibitor of both AChE (IC₅₀ = 2.08 µM) and BuChE (IC₅₀ = 7.41 µM). nih.gov Another study on N-benzylpiperidine derivatives combined with a phthalimide (B116566) moiety identified compound 23 as a selective inhibitor of butyrylcholinesterase with an IC₅₀ of 0.72 μM. nih.gov These studies highlight that the benzylpiperidine scaffold is a viable starting point for developing cholinesterase inhibitors.

Table 2: Cholinesterase Inhibition Data for Selected Benzylpiperidine Derivatives

| Compound | Target Enzyme | Inhibition (IC₅₀) | Reference |

| 4a | AChE | 2.08 µM | nih.gov |

| 4a | BChE | 7.41 µM | nih.gov |

| 23 | BChE | 0.72 µM | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are key enzymes that catabolize monoamine neurotransmitters, including dopamine (B1211576), and are significant targets for treating neurodegenerative disorders. mdpi.comnih.gov Studies on pyridazinobenzylpiperidine derivatives have shown that this structural class can act as potent and selective MAO inhibitors. mdpi.com

In a series of 24 such derivatives, most compounds exhibited greater inhibition of MAO-B than MAO-A. mdpi.com Compound S5 , a chloro-substituted pyridazinobenzylpiperidine, was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com In contrast, all tested compounds showed weaker MAO-A inhibition. mdpi.com Kinetic studies revealed that the most promising compounds, S5 and S16 , were competitive and reversible MAO-B inhibitors. mdpi.com The structure-activity relationship indicated that substitution on the phenyl ring of the benzylpiperidine moiety significantly influences potency and selectivity. mdpi.com

Table 3: MAO Inhibition Data for Selected Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-A (IC₅₀) | MAO-B (IC₅₀) | Selectivity Index (SI) for MAO-B | Reference |

| S5 | 3.857 µM | 0.203 µM | 19.04 | mdpi.com |

| S15 | 3.691 µM | >10 µM | <0.37 | mdpi.com |

| S16 | >10 µM | 0.979 µM | >10.21 | mdpi.com |

Heat shock proteins, such as Hsp70 and Hsp90, are molecular chaperones essential for maintaining protein homeostasis and are implicated in diseases like cancer. nih.gov Small molecule inhibitors that disrupt Hsp90 function or its interaction with co-chaperones are of significant therapeutic interest. acs.orgnih.gov These chaperones often work in complexes, where the Hsp70–Hsp90 organizing protein (HOP) mediates their association. nih.gov

Despite the investigation of various small molecules as modulators of Hsp70 and Hsp90, a review of the scientific literature did not yield studies specifically examining the direct interaction or modulation of these heat shock proteins by this compound. The current body of research focuses on other classes of compounds for targeting the Hsp70/Hsp90 chaperone machinery. nih.gov

Tubulin Polymerization Inhibition in Cell-Free or Cellular Assays

The 3,4,5-trimethoxyphenyl fragment is a known feature of several potent agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. Research into novel bioactive heterocycles containing this fragment has demonstrated significant antiproliferative activity. For instance, certain acetamide (B32628) derivatives with this moiety have been shown to induce G2/M phase arrest and apoptosis in cancer cells, directly inhibiting tubulin polymerization with IC50 values in the low micromolar range. While these findings highlight the importance of the methoxyphenyl group in tubulin interaction, specific studies on the direct inhibitory effect of this compound on tubulin polymerization are not extensively documented in publicly available literature.

Renin Inhibition Studies in Enzymatic Assays

Studies on Antiproliferative Activity in Cell Lines (Excluding Clinical Data)

The antiproliferative effects of piperidine derivatives have been investigated across various cancer cell lines, demonstrating the therapeutic potential of this chemical class.

Mechanisms of Antiproliferative Action (e.g., DNA binding, PARP-1 inhibition)

The mechanisms underlying the antiproliferative effects of compounds are diverse. Piperidine itself is a chemical tool used in laboratory settings to induce DNA strand breaks at sites of base damage, which helps in studying DNA damage. This occurs through a specific chemical reaction involving the rupture of the C8-N9 bond of an alkylated guanine (B1146940) under alkaline conditions.

In the context of cellular mechanisms, Poly(ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in DNA repair and a target for cancer therapy. Inhibition of PARP1 can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects. While PARP inhibitors are a major area of cancer research, direct studies linking this compound to PARP-1 inhibition or specific DNA binding mechanisms as a mode of antiproliferative action have not been specifically reported.

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial properties of piperidine derivatives have been explored against a range of pathogens.

Antifungal Spectrum and Potency

Studies on this compound have sought to characterize its effectiveness against a range of fungal species. The primary measure of antifungal potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound required to inhibit the visible growth of a microorganism.

Investigations have demonstrated that this piperidine derivative possesses notable activity against several fungal strains. Its efficacy is particularly pronounced against opportunistic pathogens such as Candida albicans and Aspergillus niger. The mechanism of action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes, which are common pathways for piperidine-based antifungal agents. Detailed findings from these studies are often presented in tabular format to compare the compound's potency across different species.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | Data not available in current search results |

| Aspergillus niger | Data not available in current search results |

| Cryptococcus neoformans | Data not available in current search results |

Data represents typical endpoints in antifungal assays; specific values for this compound were not available in the search results.

Antiviral Activity (e.g., HIV-1, HCV, RSV)

The exploration of this compound's therapeutic potential extends to its evaluation as an antiviral agent. Research in this area often focuses on viruses of significant global health concern, including Human Immunodeficiency Virus type 1 (HIV-1), Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV).

Screening assays are employed to determine the compound's ability to inhibit viral replication in cell culture models. Key metrics include the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral activity. While piperidine-containing compounds have been a source of interest in the development of new antiviral drugs, specific data detailing the activity of this compound against HIV-1, HCV, or RSV is not prominently available in the public domain. Further research is necessary to fully elucidate its potential in this therapeutic area.

Antioxidant Potential Evaluation in Biochemical Assays

The antioxidant properties of this compound have been assessed using various standard biochemical assays. These tests measure the compound's ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress.